1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone
Description
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a pyrazine moiety and an acetyl group at the 2-position. This structural motif is significant in medicinal chemistry due to the bioactivity of thiazole and pyrazine derivatives, which are often explored for antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C9H7N3OS |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
1-(4-pyrazin-2-yl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3OS/c1-6(13)9-12-8(5-14-9)7-4-10-2-3-11-7/h2-5H,1H3 |
InChI Key |
ODXBOJBQZOVGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Reaction-Based Synthesis
- The Hantzsch reaction is a well-established multi-component condensation used to form thiazole rings.
- Reactants include α-bromoketones, thiourea or thioamides, and pyrazine derivatives.
- Typical conditions involve:
- Catalyst: Base such as potassium carbonate.
- Solvent: Ethanol or aqueous-organic mixtures.
- Temperature: Elevated (reflux conditions) to facilitate ring closure.
- This method yields 4-(pyrazin-2-yl)thiazol-2-amine intermediates, which can be further functionalized to introduce the ethanone group.
Cyclocondensation of Pyrazine-2-Carbothioamide with α-Bromoacetophenone Derivatives
- Pyrazine-2-carbothioamide is prepared by thionation of pyrazine-2-carboxamide using phosphorus pentasulfide in pyridine, refluxed for several hours.
- This thioamide is then reacted with α-bromoethyl ketones (e.g., 2-bromoacetophenone) in ethanol under reflux.
- The cyclocondensation leads to the formation of the thiazole ring with the pyrazin-2-yl substituent.
- Subsequent purification by crystallization yields the target this compound compound with good yield (~70%) and purity.
Multi-Step Synthesis via Thiosemicarbazone Intermediates
- Starting from chalcones or α,β-unsaturated ketones, reaction with thiosemicarbazide forms thiosemicarbazone intermediates.
- These intermediates undergo cyclization with α-bromo ketones to form thiazole derivatives.
- The pyrazine ring can be introduced via substitution or by using pyrazine-containing precursors.
- This method allows for structural diversity and functional group tolerance.
Industrial Scale Considerations
- For scale-up, continuous flow reactors can be employed to optimize reaction time and yield.
- Purification techniques such as flash chromatography and crystallization are standard.
- Process parameters like solvent choice, temperature, and catalyst loading are optimized for cost-effectiveness and environmental compliance.
Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thionation of pyrazine-2-carboxamide | Pyrazine-2-carboxamide, P2S5, pyridine | Reflux 4 h | 59 | Formation of pyrazine-2-carbothioamide |
| Cyclocondensation | Pyrazine-2-carbothioamide, 2-chloroethylacetoacetate | Reflux in ethanol 5 h | 70-72 | Formation of ethyl-4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate |
| Hantzsch reaction | α-Bromoketone, thiourea, pyrazine, K2CO3 | Reflux in ethanol | Variable | Forms thiazole ring; intermediate for further acetylation |
| Acetylation/Functionalization | Thiazole intermediate, acetylating agent | Standard acetylation conditions | High | Final step to introduce ethanone group |
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purity is confirmed by melting point determination and spectroscopic methods (NMR, IR).
- Flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol) is used for purification.
- Crystallization from ethanol or ethanol-DMF mixtures improves compound purity.
Summary of Key Research Findings
- The Hantzsch reaction and cyclocondensation of pyrazine-2-carbothioamide with α-bromo ketones are the most effective routes for synthesizing this compound.
- The use of phosphorus pentasulfide for thionation of pyrazine-2-carboxamide is critical for generating the thioamide precursor.
- Reaction conditions such as reflux temperature and solvent choice significantly impact yield and purity.
- Multi-step syntheses involving thiosemicarbazone intermediates provide flexibility for structural modifications.
- Industrial synthesis benefits from continuous flow techniques and optimized purification protocols.
Chemical Reactions Analysis
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole rings are substituted with different functional groups. Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound’s therapeutic potential is being explored in the treatment of diseases such as cancer, bacterial infections, and viral infections. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Piperazine/Piperidine Moieties
Compound 5j : 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone
- Molecular Formula : C₂₃H₂₁N₇OS₂
- Molecular Weight : 507.10 g/mol
- Elemental Analysis :
- Calculated: C 54.42%, H 4.17%, N 19.31%
- Observed: C 54.31%, H 4.24%, N 19.39%
- The triazole linker may influence solubility and metabolic stability.
Compound 13a : 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone
- Molecular Formula : C₁₇H₂₁N₅O
- Molecular Weight : 335.39 g/mol
- Spectral Data :
- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N stretch).
- ¹H NMR : δ 7.8–7.6 (m, aromatic H), δ 5.9–5.7 (m, allyl CH₂), δ 3.6–3.4 (m, piperazine CH₂).
Comparison with Target Compound :
- The target compound replaces the benzothiazole or tetrazole groups with a pyrazine-thiazole system, likely increasing nitrogen content and altering electronic properties. Pyrazine’s electron-deficient nature may enhance interactions with enzymes or receptors compared to benzothiazole.
Analogues with Urea and Hydrazine Derivatives
Compound 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Molecular Formula : C₂₃H₂₇FN₆O₂S
- Molecular Weight : 484.2 g/mol ([M+H]⁺).
- Key Features : The urea moiety and hydrazinyl group enable hydrogen bonding, improving target affinity. Fluorine substitution enhances bioavailability and membrane permeability.
Compound 11m : 1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Molecular Formula : C₂₅H₂₃F₆N₇O₂S
- Molecular Weight : 602.2 g/mol ([M+H]⁺).
Comparison with Target Compound :
- The target compound lacks the urea/hydrazine pharmacophore but shares the thiazole-piperazine scaffold. This structural difference suggests divergent biological targets—urea derivatives may focus on kinase inhibition, while the acetylated thiazole-pyrazine system could modulate oxidative stress pathways.
Analogues with Alternative Heterocyclic Systems
Compound 7a : Ethyl 5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
- Molecular Formula : C₂₃H₂₂N₄O₂S
- Synthesis: Prepared via cyclization of hydrazones and ethanone derivatives.
Compound from : 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Key Features : The hydroxyphenyl group enhances solubility, while the thienyl moiety introduces sulfur-based interactions.
Comparison with Target Compound :
Analogues with Simplified Thiazole-Ethanone Scaffolds
Compound from : 1-(4-Methyl-2-thiazolyl)ethanone
- Molecular Formula: C₆H₇NOS
- Applications : Used as a flavoring agent (caramel-like odor).
- Key Features : The lack of complex substituents simplifies synthesis but limits bioactivity.
Comparison with Target Compound :
- The pyrazine substitution in the target compound introduces nitrogen-rich aromaticity, which is absent in simpler analogs. This likely shifts applications from flavor chemistry to pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
